Dibromomaleic acid

Catalog No.
S1907716
CAS No.
608-37-7
M.F
C4H2Br2O4
M. Wt
273.86 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromomaleic acid

CAS Number

608-37-7

Product Name

Dibromomaleic acid

IUPAC Name

(Z)-2,3-dibromobut-2-enedioic acid

Molecular Formula

C4H2Br2O4

Molecular Weight

273.86 g/mol

InChI

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1-

InChI Key

PMNMPRXRQYSFRP-UPHRSURJSA-N

SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br

Canonical SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br

Isomeric SMILES

C(=C(\C(=O)O)/Br)(\C(=O)O)/Br

Application in Bioconjugation and Antibody Modification

Specific Scientific Field: Biochemistry and Biomedical Sciences

Comprehensive Summary of the Application: Dibromomaleic acid is used in the synthesis of dibromopyridazinediones, which are emerging as an exciting new class of bioconjugation reagents . These reagents are particularly useful in the field of antibody conjugation due to their exquisite cysteine-selectivity, excellent stability, and ability to functionally rebridge disulfide bonds .

Methods of Application or Experimental Procedures: The synthesis of functionalised dibromopyridazinediones proceeds via an isolatable dibromopyridazinedione-NHS ester . This activated intermediate reacts with a variety of amines to produce functional dibromopyridazinediones in good to excellent yields . The disulfide rebridging capacity of these reagents was optimised on the clinically relevant IgG1 trastuzumab .

Results or Outcomes: The method allows for the generation of site-selectively modified native trastuzumab with over 90% homogeneity (no disulfide scrambling) without the need for protein engineering or enzymatic conjugation . This represents a significant advancement in the field of antibody conjugation, expanding the reactivity of antibodies beyond the capacity of the natural amino acids .

Synthesis of Dibromomaleimides

Specific Scientific Field: Organic Chemistry

Comprehensive Summary of the Application: Dibromomaleic acid has been successfully reacted with amines for the synthesis of dibromomaleimides . This synthetic pathway is similar to the generation of dibromopyridazinediones .

Methods of Application or Experimental Procedures: The reaction is proposed to proceed via dibromomaleic anhydride, formed through the ring-closing dehydration of dibromomaleic acid under acid conditions .

Results or Outcomes: The successful synthesis of dibromomaleimides from dibromomaleic acid expands the range of compounds that can be synthesized using this acid .

Inhibition of Allogeneic Islet Graft Rejection

Specific Scientific Field: Immunology

Comprehensive Summary of the Application: Dibromomaleic acid has been used in the conjugation of liposomes for the inhibition of allogeneic islet graft rejection .

Results or Outcomes: The use of dibromomaleic acid in this application suggests that it may have potential in the development of treatments for conditions like allogeneic islet graft rejection .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

608-37-7

Wikipedia

(Z)-2,3-dibromobut-2-enedioic acid

General Manufacturing Information

2-Butenedioic acid, 2,3-dibromo-, (2Z)-: ACTIVE

Dates

Modify: 2023-08-16

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